molecular formula C22H29N3O4S B194869 Lafutidine CAS No. 118288-08-7

Lafutidine

Cat. No. B194869
M. Wt: 431.6 g/mol
InChI Key: KMZQAVXSMUKBPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lafutidine is a novel anti-ulcer agent developed by Takeda Pharmaceuticals, which is a histamine H2 receptor antagonist. It is used to treat various gastrointestinal diseases, including gastric ulcers, duodenal ulcers, gastroesophageal reflux disease, and gastritis. It has a high affinity for the histamine H2 receptor and is a prodrug that is rapidly hydrolyzed in the body to its active form, lafutidine-N-oxide. This drug has been approved for use in Japan and China and is currently under clinical trials for approval in Europe.

Scientific research applications

  • Gastroprotective Effects: Lafutidine enhances the mucus barrier of the human gastric mucosa, demonstrating gastroprotective effects beyond its primary antisecretory action (Ichikawa et al., 2007).

  • Helicobacter pylori Eradication: It is effective in combination therapy for Helicobacter pylori eradication, showing comparable results to lansoprazole-based regimens (Kim et al., 2008).

  • Binding to Human Serum Albumin: Lafutidine's binding mechanism to human serum albumin (HSA) has been studied, revealing insights into its interaction with antiulcer drugs (Yang et al., 2016).

  • Comparison with Other H2-Receptor Antagonists: Studies comparing lafutidine with other H2-receptor antagonists like rabeprazole have been conducted, focusing on its efficacy and safety in second-line Helicobacter pylori therapy (Kudo et al., 2012).

  • Gastroprotective Mechanism: Research on lafutidine's gastroprotective mechanism indicates its effect on gastric mucosal blood flow and its ability to promote the restitution of the damaged mucosa (Onodera et al., 1999).

  • Protective Effect Against Intestinal Lesions: Lafutidine also shows a protective effect against loxoprofen-induced small intestinal lesions in rats, mediated by capsaicin-sensitive sensory neurons (Amagase et al., 2010).

  • Stress Degradation Studies: Stress degradation studies using UV spectrophotometry have been conducted to understand lafutidine's stability under various conditions (Jadhav et al., 2013).

  • Efficacy for Taxane-Induced Peripheral Neuropathy: Lafutidine has shown efficacy in treating taxane-induced peripheral neuropathy in patients with gynecological malignancies (Nagano et al., 2012).

  • Application in Glossodynia: Lafutidine has been effectively used to treat glossodynia, a condition characterized by a painful sensation in the tongue (Tachibana et al., 2001).

  • Effects on Vasodilation and Blood Flow: Its impact on vasodilation and blood flow, particularly in relation to capsaicin-sensitive sensory nerves, has been explored (Sugiyama et al., 2008).

properties

IUPAC Name

2-(furan-2-ylmethylsulfinyl)-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZQAVXSMUKBPD-DJWKRKHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC(=O)CS(=O)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046434
Record name Lafutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lafutidine

CAS RN

118288-08-7, 206449-93-6
Record name Lafutidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118288-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206449-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lafutidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118288087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lafutidine [INN:JAN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206449936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lafutidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12770
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lafutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAFUTIDINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49S4O7ADLC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lafutidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lafutidine
Reactant of Route 2
Reactant of Route 2
Lafutidine
Reactant of Route 3
Reactant of Route 3
Lafutidine
Reactant of Route 4
Reactant of Route 4
Lafutidine
Reactant of Route 5
Reactant of Route 5
Lafutidine
Reactant of Route 6
Reactant of Route 6
Lafutidine

Citations

For This Compound
2,160
Citations
M Toida, K Kato, H Makita, NK Long… - Journal of oral …, 2009 - Wiley Online Library
… in the lafutidine group and 30 in the control group completed the study. In the lafutidine group, … The improvement rate was consistently higher in the lafutidine group than in the control …
Number of citations: 49 onlinelibrary.wiley.com
Y Fukushima, H Otsuka, M Ishikawa, T Asano, M Anai… - Digestion, 2001 - karger.com
… The aim of this study is, therefore, to characterize the effects of lafutidine on human H 2 Rs … effects of lafutidine and famotidine. Herein, we present direct evidence that lafutidine has a …
Number of citations: 20 karger.com
T Ichikawa, H Ota, A Sugiyama, F Maruta… - Journal of …, 2007 - Wiley Online Library
… to determine the effects of lafutidine on the human gastric … given 14 days of lafutidine 20 mg/day (lafutidine group) and … was retained after administration of lafutidine and it was thicker …
Number of citations: 27 onlinelibrary.wiley.com
K Ikawa, T Shimatani, S Hayato, N Morikawa… - Biological and …, 2007 - jstage.jst.go.jp
… Lafutidine inhibits gastric acid secretion during the daytime (ie, postprandial) as well as night… differences between lafutidine and famotidine to clarify the positioning of lafutidine in H2-…
Number of citations: 33 www.jstage.jst.go.jp
K Amagase, A Ochi, T Sugihara, S Kato… - Journal of …, 2010 - Wiley Online Library
Background and Aims: We examined the effect of lafutidine, a histamine H 2 receptor antagonist with a mucosal protective action mediated by capsaicin‐sensitive sensory neurons (CSN…
Number of citations: 31 onlinelibrary.wiley.com
H Isomoto, K Inoue, H Furusu, H Nishiyama… - …, 2003 - Wiley Online Library
… Lafutidine is a novel potent H 2 receptor antagonist with … six patients, from the lafutidine and lansoprazole groups, respectively, … The lafutidine‐clarithromycin‐amoxicillin therapy yielded …
Number of citations: 42 onlinelibrary.wiley.com
T Sano, D Utsumi, K Amagase, K Matsumoto… - J Physiol …, 2017 - researchgate.net
… The present study investigated the effects of lafutidine on 5-… Animals were administered 5-FU once daily, while lafutidine and … Daily administration of lafutidine reduced the severity of …
Number of citations: 30 www.researchgate.net
H Nagano, H Sanai, M Muraoka, K Takagi - Gynecologic Oncology, 2012 - Elsevier
OBJECTIVE: Lafutidine, an antagonist of histamine H2-receptor, has gastroprotective activity associated with activation of capsaicin-mediated sensory nerves. The objective of this study …
Number of citations: 17 www.sciencedirect.com
S Patil, GS Talele - Drug delivery, 2015 - Taylor & Francis
Lafutidine a newly developed histamine H2-receptor antagonist having biological half-life of 1.92 ± 0.94 h due to its selective absorption from upper part of gastrointestinal tract the …
Number of citations: 42 www.tandfonline.com
H Iida, M Inamori, Y Nozaki… - BMC …, 2009 - bmcgastroenterol.biomedcentral …
… oral administration of lafutidine 10 mg or lafutidine 10 mg with mosapride 5 mg (the lafutidine being … The average pH during the 4-hour period after administration of lafutidine 10 mg with …
Number of citations: 12 bmcgastroenterol.biomedcentral.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.